红霉素二水合物

描述

Erythromycin is a macrolide antibiotic with a broad antimicrobial spectrum. It is used to prevent and treat infections in many different parts of the body, including respiratory tract infections, skin infections, diphtheria, intestinal amebiasis, acute pelvic inflammatory disease, Legionnaire’s disease, pertussis, and syphilis .

Synthesis Analysis

Erythromycin is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . A comparative analysis of S. erythraea overproducing E3 and wild-type NRRL23338, at both genomic and transcriptomic level, indicates that ery clustering for erythromycin synthesis is up-regulated in E3 as expected, whereas E3 and NRRL23338 have identical ery genomic sequences .Molecular Structure Analysis

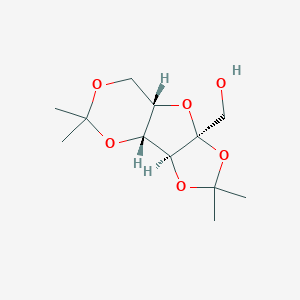

The crystal structures of the commercially available form of erythromycin A dihydrate and clarithromycin anhydrate, in addition to the structure of erythromycin B dihydrate, are reported . The crystal structures provide insight into the physical properties of these pharmaceuticals .Chemical Reactions Analysis

Erythromycin A dihydrate retains its crystallographic order at low humidity, as indicated by its X-ray powder diffraction pattern, the local chemical environment is dramatically influenced by the loss of the water molecules and results in dramatic changes in its solid-state 13C NMR spectrum .Physical And Chemical Properties Analysis

Erythromycin A is marketed in its dihydrated form and is the most commonly prescribed member of the macrolide class of antibiotics . The crystal structures of erythromycin A dihydrate, erythromycin B dihydrate, and clarithromycin anhydrate provide information about their crystallization properties .科学研究应用

Active Pharmaceutical Ingredient

Erythromycin dihydrate is marketed in its dihydrated form and is the most commonly prescribed member of the macrolide class of antibiotics . It is used as an active pharmaceutical ingredient (API) in various medications.

Improved Pharmacodynamic Properties

Semisynthetic derivatives of erythromycin A have demonstrated dramatically improved pharmacodynamic properties and have led to a new generation of macrolide antibiotics . This shows the potential of erythromycin dihydrate in the development of new and more effective drugs.

Hydrate Analysis

Erythromycin dihydrate is used in the field of pharmaceutical hydrates analysis . It helps in understanding the degree of hydration, crystal structure and dynamics, and (de)hydration kinetics of APIs .

Dissolution Rate

Erythromycin dihydrate shows a more efficient dissolution rate than the respective monohydrate and anhydrate . This property is crucial in drug formulation as it affects the bioavailability of the drug.

Hygroscopicity Studies

The hygroscopic nature of erythromycin A dihydrate is examined and explained on the basis of its isomorphic relationship with its dehydrated crystalline form . This property is important in understanding the stability of the drug under different conditions.

Solid-State Investigations

Erythromycin A dihydrate is used in solid-state investigations . These investigations provide insight into the physical properties of pharmaceuticals, including their propensity to form solvated structures .

作用机制

Target of Action

Erythromycin dihydrate is a macrolide antibiotic that primarily targets bacterial ribosomes . It specifically binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes in susceptible bacterial organisms . The ribosomes are essential for protein synthesis in bacteria, and by binding to them, erythromycin interferes with this process .

Mode of Action

Erythromycin dihydrate acts by inhibiting protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of ribosomes, thereby preventing the translocation movements of ribosomes, which in turn interrupts protein synthesis . This interaction with its targets leads to the cessation of bacterial growth, making erythromycin a bacteriostatic antibiotic .

Biochemical Pathways

The primary biochemical pathway affected by erythromycin dihydrate is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, erythromycin prevents the proper functioning of the ribosome, which is crucial for translating mRNA into proteins . This disruption in protein synthesis affects various downstream processes in the bacteria, as proteins play a vital role in numerous cellular functions.

Pharmacokinetics

Erythromycin dihydrate exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is known to concentrate in the liver after administration and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .

Result of Action

The primary molecular effect of erythromycin dihydrate’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . On a cellular level, this results in the inability of the bacteria to proliferate, thereby controlling the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of erythromycin dihydrate. For instance, the compound’s hygroscopic nature can be affected by humidity levels . When erythromycin A dihydrate is stored under conditions of low relative humidity, it retains its crystallographic order, but the local chemical environment is dramatically influenced by the loss of the water molecules . This results in significant changes in its solid-state 13C NMR spectrum , potentially affecting its stability and, consequently, its efficacy.

安全和危害

未来方向

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQNYZQLVGGCS-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016197 | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin dihydrate | |

CAS RN |

59319-72-1 | |

| Record name | Erythromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

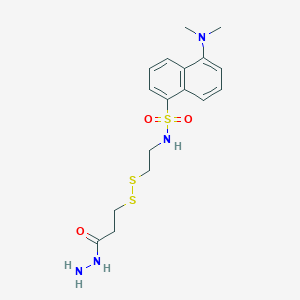

![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)